molecular formula C9H13N3O2 B1665367 Amisometradine CAS No. 550-28-7

Amisometradine

Cat. No. B1665367
CAS RN: 550-28-7
M. Wt: 195.22 g/mol
InChI Key: FXNYSZHYMGWWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amisometradine is a pyrimidinedione-based diuretic and an isomer of aminometradine with less toxicity . It has a molecular formula of C9H13N3O2 .

properties

IUPAC Name

6-amino-3-methyl-1-(2-methylprop-2-enyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4H,1,5,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNYSZHYMGWWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=CC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203538
Record name Amisometradine [INN:BAN:NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amisometradine

CAS RN

550-28-7
Record name 6-Amino-3-methyl-1-(2-methyl-2-propen-1-yl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amisometradine [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMISOMETRADINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amisometradine [INN:BAN:NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amisometradine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMISOMETRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30973N61ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methallylamine (211 g, 2.97 mol) is added to a solution of concentrated hydrochloric acid (250 ml) in water (1.91), followed by portionwise addition of potassium cyanate (240 g, 2.97 mol). The reaction is then heated for 2 hours at 80° C., prior to cooling and evaporation to afford (2-methyl-allyl)-urea (244.5 g), mp 114-115° C. The urea (268 g, 2.35 mol) is added to a solution of cyanoacetic acid (220 g, 2.59 mol) in acetic anhydride (536 ml) and the reaction is heated at 70° C. for 1 hour, cooled to 0° C. and diluted with ether. The resultant solid is collected by filtration, washed with ether, suspended in water (2.2 l) and heated to 75° C. 2M aqueous sodium hydroxide solution is then added portionwise over 30 min to maintain pH between 8 and 9.5. The reaction is cooled to room temperature, treated with acetic acid (12 ml), further cooled to 10° C. and the resultant solid is collected by filtration, washed with cold water and dried to afford 6-amino-1-(2-methyl-allyl)-1H-pyrmidine-2,4-dione, mp 267-269° C. The uracil (253 g, 1.40 mol) is added to a solution of sodium hydroxide (123 g, 3.07 mol) in water (2.5 l) and allowed to exotherm then cooled to 20° C. Dimethyl sulfate (196 ml, 2.06 mol) is added portionwise over 1 hour. After standing overnight, the reaction is cooled to 5° C. and the solid collected by filtration to give 6-amino-3-methyl-1-(2-methyl-allyl)-1H-pyrimidine-2,4-dione, mp 162-163° C. The methyluracil (165 g, 0.85 mol) is suspended in water (1.551) and concentrated hydrochloric acid (72 ml). A solution of sodium nitrite (58.4 g, 0.85 mol) in water (117 ml) is then added dropwise over 30 minutes and the reaction is stirred at 20° C. for 3 hours. The solid is collected by filtration, washed successively with water, methanol and ether to afford 6-amino-3-methyl-1-(2-methyl-allyl)-5-nitroso-1H-pyriridine-2,4-dione, mp 213° C. (dec). The nitrosouracil (190 g, 0.85 mol) is suspended in water (950 ml), heated to 85° C. and sodium dithionite (85%, 347.2 g, 1.69 mol) is added portionwise. After cooling to room temperature, the solid is collected by filtration to afford 5,6-diamino-3-methyl-1-(2-methyl-allyl)-1H-pyrimidine-2,4-dione, mp 152-153° C.
Quantity
253 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
196 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amisometradine
Reactant of Route 2
Reactant of Route 2
Amisometradine
Reactant of Route 3
Amisometradine
Reactant of Route 4
Amisometradine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Amisometradine
Reactant of Route 6
Reactant of Route 6
Amisometradine

Citations

For This Compound
91
Citations
AD Jose, P Wood - British Medical Journal, 1958 - ncbi.nlm.nih.gov
… , and suggested that amisometradine was superior to all other … our own experience with amisometradine in the treatment of heart … Test doses of amisometradine and mersalyl were given …
Number of citations: 8 www.ncbi.nlm.nih.gov
T Greiner, H Gold, A Ganz, NT Kwit… - Journal of the …, 1959 - jamanetwork.com
Greater interest is developing in the distinct scientific discipline identified as clinical pharmacology. Casual clinical trial of new therapeutic agents after screening of the material in …
Number of citations: 4 jamanetwork.com
MM Platts - British Heart Journal, 1959 - ncbi.nlm.nih.gov
… The present study was designed to assess the usefulness of amisometradine in the treatment of patients with congestive heart failure and to compare the excretion of water and …
Number of citations: 4 www.ncbi.nlm.nih.gov
MS Belle - American Heart Journal, 1958 - Elsevier
Investigators in the field of diuretic therapy have long sought a substance capable of combining sustained, potent diuretic activity with safety and oral effectiveness. The difficulty of …
Number of citations: 5 www.sciencedirect.com
M PLATTS - Citeseer
… assess the usefulness of amisometradine in the treatment of … severity were treated with amisometradine. Patients whose … In 16 patients the effects of amisometradine were compared …
Number of citations: 2 citeseerx.ist.psu.edu
CG Van Arman, HR Dettelbach… - … et de therapie, 1960 - pubmed.ncbi.nlm.nih.gov
A uracil diuretic: amisometradine (rolicton) A uracil diuretic: amisometradine (rolicton) …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
E SETTEL - American Practitioner and Digest of Treatment, 1959 - europepmc.org
Observations on the prolonged administration of amisometradine. - Abstract - Europe PMC … Observations on the prolonged administration of amisometradine. … Amisometradine, a …
Number of citations: 2 europepmc.org
B EF, F BLANCO, R FERRARIO, E SCHILIAGGI… - La Semana …, 1959 - europepmc.org
[Comparative study of the diuretic effect of a mercurial, chlorothiazide & amisometradine]. - Abstract - Europe PMC … [Comparative study of the diuretic effect of a mercurial …
Number of citations: 2 europepmc.org
LT HG - Postgraduate Medical Journal, 1959 - europepmc.org
… the effect of amisometradine in 2o patients with heart failure using a dose of 400 mg. three times… tions required in patients who were maintained on regular therapy with amisometradine. …
Number of citations: 0 europepmc.org
HG Lloyd-Thomas - Postgraduate Medical Journal, 1959 - ncbi.nlm.nih.gov
… the effect of amisometradine in 2o patients with heart failure using a dose of 400 mg. three times… tions required in patients who were maintained on regular therapy with amisometradine. …
Number of citations: 4 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.